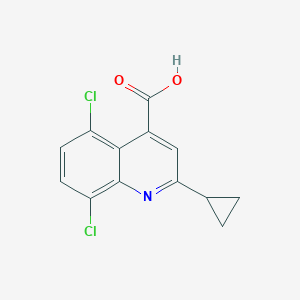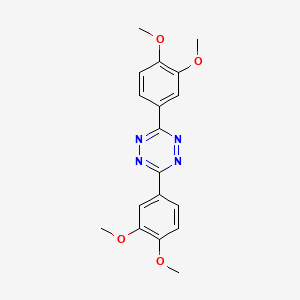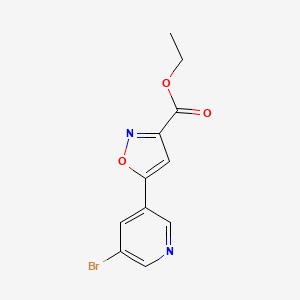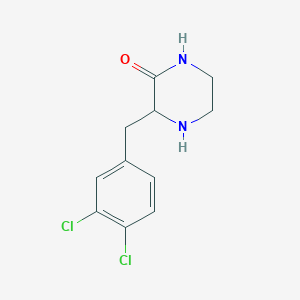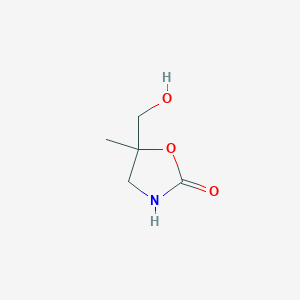
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring with hydroxymethyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one typically involves the reaction of 5-hydroxymethylfurfural with appropriate reagents under controlled conditions. One common method involves the use of p-tosyl benzyl alcohol and sulfuric acid as a catalyst . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazolidinones.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 5-Hydroxymethylfurfural
- 5-Methyl-2-oxazolidinone
- 5-(Hydroxymethyl)-2-furaldehyde
Uniqueness
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-5(3-7)2-6-4(8)9-5/h7H,2-3H2,1H3,(H,6,8) |
Clave InChI |
QXYRUERBIOVYTM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC(=O)O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


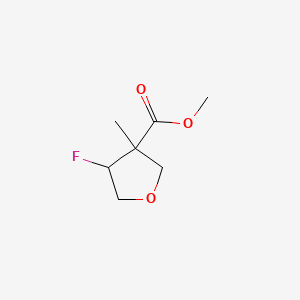
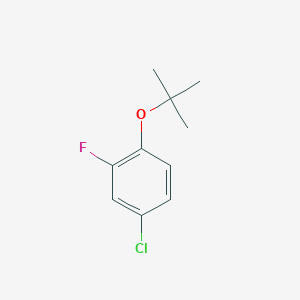
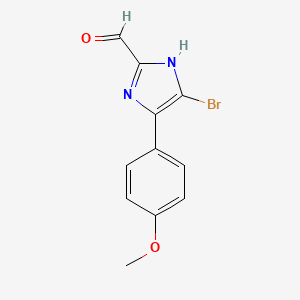
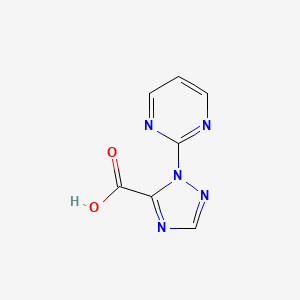
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
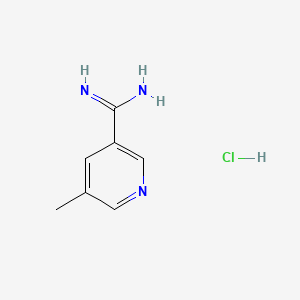
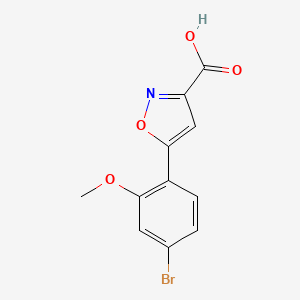

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
